molecular formula C14H20ClN3 B12230252 1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

Cat. No.: B12230252
M. Wt: 265.78 g/mol
InChI Key: PKUMKIGBIDKOLX-UHFFFAOYSA-N
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Description

1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-phenylpyrazole with a suitable alkylating agent to introduce the propyl group at the 2-position of the pyrazole ring. This is followed by the reaction with formaldehyde and a secondary amine to form the methanamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.

Scientific Research Applications

1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: Its derivatives are explored for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-2-10-17-14(8-9-16-17)12-15-11-13-6-4-3-5-7-13;/h3-9,15H,2,10-12H2,1H3;1H

InChI Key

PKUMKIGBIDKOLX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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